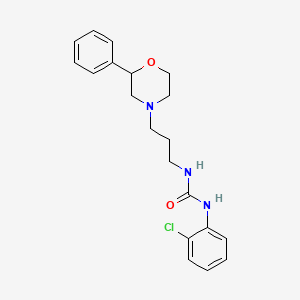
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has therapeutic potential in a variety of B-cell malignancies and autoimmune diseases.
作用机制
BTK is a non-receptor tyrosine kinase that is critical for B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK with 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea leads to decreased B-cell receptor signaling, ultimately resulting in apoptosis of malignant B cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has been shown to have potent and selective inhibition of BTK, with an IC50 of 0.85 nM. In preclinical studies, 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has demonstrated efficacy in a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has also shown promise in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
实验室实验的优点和局限性
One advantage of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea is its potency and selectivity for BTK. This allows for specific inhibition of B-cell receptor signaling without affecting other signaling pathways. However, a limitation of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea. One area of interest is combination therapy with other targeted agents, such as inhibitors of PI3K or CD20. Another potential direction is the development of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea as a treatment for autoimmune diseases, where B-cell receptor signaling plays a role in disease pathogenesis. Additionally, further studies are needed to determine the optimal dosing and schedule of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea in clinical settings.
合成方法
The synthesis of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea involves the reaction of 1-(2-chlorophenyl)-3-(3-aminopropyl)urea with 2-phenylmorpholine in the presence of a palladium catalyst. The reaction yields 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea as a white solid with a purity of >99%.
科学研究应用
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In these studies, 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and subsequent apoptosis of malignant B cells. 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has also been shown to have immunomodulatory effects, including inhibition of cytokine production and suppression of T-cell activation.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-9-4-5-10-18(17)23-20(25)22-11-6-12-24-13-14-26-19(15-24)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUZPKUSUYIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2785632.png)
![3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785633.png)
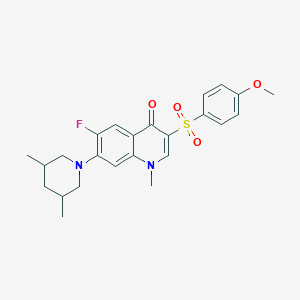


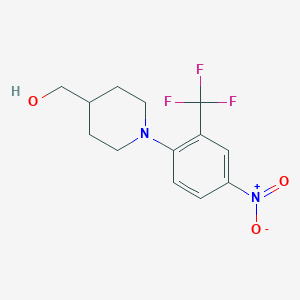
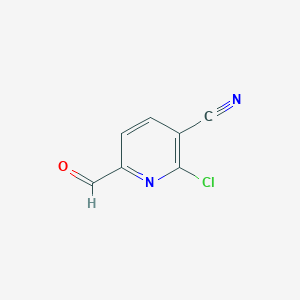
![1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785642.png)
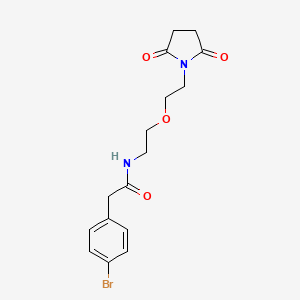
![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)
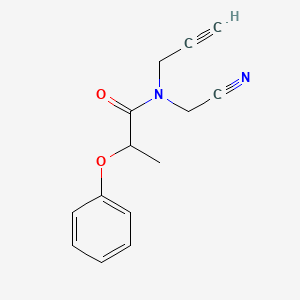


![1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2785649.png)